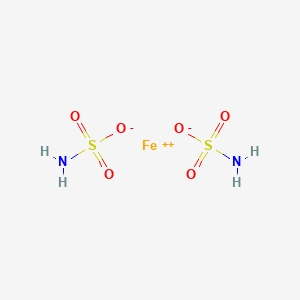

Iron(2+) disulphamate

Descripción general

Descripción

Synthesis Analysis

The synthesis of iron-sulfur compounds often involves complex reactions where iron interacts with sulfur-containing ligands. An example includes the synthesis of a disulfide-bridged diiron complex with a core structure [Fe-S-S-Fe], achieved using macrocyclic tetracarbene capping ligands. This compound demonstrates unusual magnetic and electronic properties due to its electron-rich iron-sulfur core (Meyer et al., 2015).

Molecular Structure Analysis

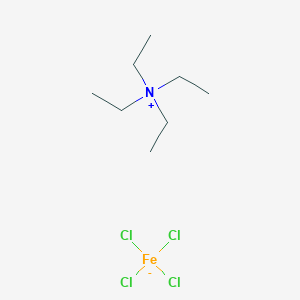

The molecular structure of iron(2+) disulphamate and related iron-sulfur complexes reveals significant insights into their coordination environment and geometry. For instance, chloro(bis{o-salicylideniminephenyl}disulfido)iron(III) showcases an octahedral coordination with a pentadentate ligand mode, emphasizing the versatility of iron-sulfur chemistry in forming complex geometries (Bertrand & Breece, 1974).

Chemical Reactions and Properties

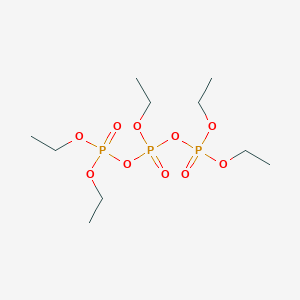

Iron-sulfur compounds participate in diverse chemical reactions, showcasing their reactivity and functional versatility. For instance, the reactivity of sulfidized nanoscale zerovalent iron is significantly influenced by the sulfur content and species present in the material, affecting its physicochemical properties and reactivity (Xu et al., 2020).

Physical Properties Analysis

The physical properties of iron-sulfur compounds like poorly crystalline iron sulfides precipitated in the presence of sulfate-reducing bacteria are characterized by X-ray diffraction, scanning electron microscopy, and X-ray photoelectron spectroscopy. These studies provide insights into the compounds' surface chemistry and morphology, revealing a composition of ferric and ferrous iron coordinated with monosulfide, disulfide, and polysulfides (Herbert et al., 1998).

Chemical Properties Analysis

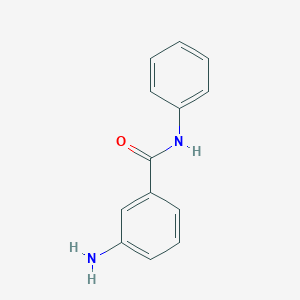

Iron(III) trifluoroacetate and trifluoromethanesulfonate demonstrate the catalytic prowess of iron compounds, facilitating the synthesis of 3,4-dihydropyrimidinones and their sulfur analogs through solvent-free conditions. This illustrates the chemical properties of iron compounds in catalysis and organic synthesis (Adibi et al., 2007).

Aplicaciones Científicas De Investigación

Spin Switches and Chemisorption on Gold Surfaces

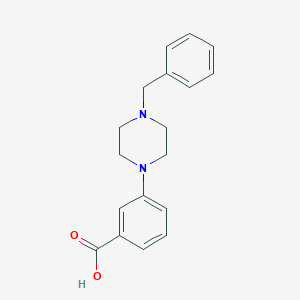

Iron(II) complexes have been explored for their potential in creating spin switches, which are crucial for molecular electronics. The temperature-dependent spin crossover (SCO) properties of these complexes, when combined with certain ligands, allow for the chemisorption of iron(II) complexes on gold surfaces. This process is significant for developing novel molecular electronics with advanced functionalities (Kämpf, Daunke, Heinemann, & Grohmann, 2008).

Environmental Decontamination

Iron disulfide has been studied for its role in adsorbing cadmium from environments, showcasing its importance in mitigating pollution. The interaction between cadmium and iron disulfide results in the formation of cadmium sulfide, elemental sulfur, and iron hydroxide, highlighting a potential pathway for environmental decontamination (Bostick, Fendorf, & Fendorf, 2000).

Energy Storage Applications

Iron disulfide (FeS2) has been investigated as a cathode material for sodium secondary batteries. Despite poor cyclability, FeS2 offers a large discharge capacity, making it a candidate for energy storage applications. This research underscores the potential of iron sulfides in developing more efficient and sustainable battery technologies (Kitajou, Yamaguchi, Hara, & Okada, 2014).

Biocompatible Nanocrystals

The colloidal synthesis of iron disulphide nanocrystals has been explored for biomedical applications, owing to their biocompatibility. These nanocrystals exhibit potential for use in drug delivery, imaging, and other medical applications, demonstrating the versatility of iron-sulfur compounds in the health sector (Santos-Cruz et al., 2018).

Water and Soil Decontamination

Iron-based systems, including ferrous and ferric iron, have been applied for activating persulfate in advanced oxidation processes, targeting the degradation of organic pollutants and metals in water and soil. This approach signifies the role of iron-sulfur chemistry in environmental remediation efforts, offering a pathway to address contamination issues more effectively (Karim, Jiao, Zhou, & Nidheesh, 2020).

Propiedades

IUPAC Name |

iron(2+);disulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.2H3NO3S/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZYOZWYVFYNFV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(NH2SO3)2Fe, FeH4N2O6S2 | |

| Record name | Iron(II) sulfamate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Iron(II)_sulfamate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90890735 | |

| Record name | Sulfamic acid, iron(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

25-30% aqueous solution: Green liquid; [MSDSonline] | |

| Record name | Iron(II) sulfamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9312 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Iron(2+) disulphamate | |

CAS RN |

14017-39-1 | |

| Record name | Sulfamic acid, iron(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014017391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamic acid, iron(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamic acid, iron(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron(2+) disulphamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate](/img/structure/B82589.png)

![Spiro[4.4]nonan-1-one](/img/structure/B82598.png)